2-(Difluoromethoxy)benzonitrile
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Overview
Description
2-(Difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzonitrile typically involves the introduction of the difluoromethoxy group onto a benzonitrile precursor. One common method involves the reaction of 2-hydroxybenzonitrile with a difluoromethylating agent such as chlorodifluoromethane (ClCF2H) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process design is optimized for efficiency, yield, and safety. Key considerations include the choice of reagents, reaction conditions, and purification methods to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Electrophilic Aromatic Substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of 2-(difluoromethoxy)benzylamine.
Scientific Research Applications
2-(Difluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group (-OCF3) instead of a difluoromethoxy group.
2-(Methoxy)benzonitrile: Contains a methoxy group (-OCH3) instead of a difluoromethoxy group.
2-(Chloromethoxy)benzonitrile: Contains a chloromethoxy group (-OCH2Cl) instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)benzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(difluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTPHQGNJHSBBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378887 |
Source
|
Record name | 2-(difluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56935-78-5 |
Source
|
Record name | 2-(difluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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